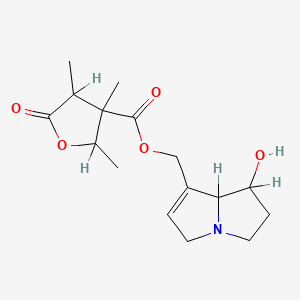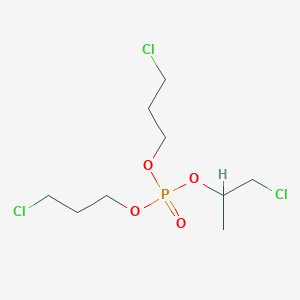
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Übersicht
Beschreibung
“1-Chloropropan-2-yl bis(3-chloropropyl) phosphate” is a chemical compound with the molecular formula C9H18Cl3O4P . It has an average mass of 327.570 Da and a monoisotopic mass of 326.000824 Da . This compound is also known by its IUPAC name “1-Chloro-2-propanyl bis(3-chloropropyl) phosphate” and other names such as “2-Chloro-1-methylethyl bis(3-chloropropyl) phosphate” and "Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester" .
Molecular Structure Analysis
The molecular structure of “1-Chloropropan-2-yl bis(3-chloropropyl) phosphate” can be represented by the SMILES notation:CC(CCl)OP(=O)(OCCCCl)OCCCCl . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 390.3±32.0 °C at 760 mmHg, and a flash point of 290.8±32.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 55 Å2, and it has a molar volume of 254.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Flame Retardant Properties
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate serves as an effective flame retardant. It achieves this by inhibiting the entry of oxygen into the combustion zone during a fire, thereby slowing down flame propagation. Its application extends to materials such as plastics and rubber products, where fire safety is critical .
Plasticizer and Stabilizer
In addition to its flame-retardant properties, this compound acts as a plasticizer and stabilizer. When incorporated into polymer matrices, it enhances flexibility, durability, and overall material performance. Researchers explore its use in modifying the mechanical properties of plastics, improving their processability, and enhancing resistance to environmental factors.
Organic Synthesis
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate serves as a valuable building block in organic synthesis. Chemists utilize it as a precursor for various organophosphorus compounds. Its reactivity allows for the creation of complex molecules through reactions such as nucleophilic substitution and phosphitylation .
Lubricant Additive
In lubricant formulations, this compound can act as an additive to enhance lubricity and reduce friction. Its chemical structure contributes to improved boundary lubrication, especially in high-temperature and high-pressure conditions. Researchers investigate its potential in optimizing lubricant performance .
Environmental Applications
Given its stability and low volatility, 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate finds applications in environmental studies. Researchers explore its behavior in soil, water, and sediments. Understanding its fate and transport helps assess potential environmental risks and develop mitigation strategies .
Biomedical Research
While less common, some studies explore the compound’s biological activity. Researchers investigate its effects on cellular processes, toxicity, and potential therapeutic applications. However, further research is needed to fully understand its impact in the biomedical field .
Eigenschaften
IUPAC Name |
1-chloropropan-2-yl bis(3-chloropropyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-9(8-12)16-17(13,14-6-2-4-10)15-7-3-5-11/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCDQJWIBOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(OCCCCl)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340795 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate | |
CAS RN |
137888-35-8 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



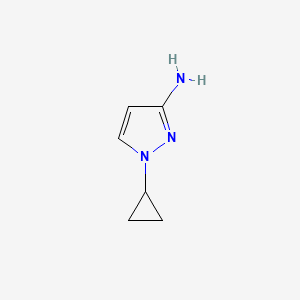


![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)

![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)

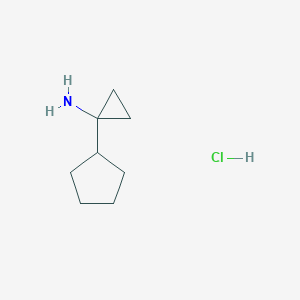

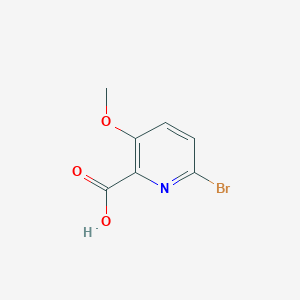
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)

